molecular formula C30H46O4 B570629 Karavilagenin D CAS No. 934739-29-4

Karavilagenin D

Cat. No. B570629
M. Wt: 470.694
InChI Key: CUJVAMKVNDHSSR-DLGSBZDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Karavilagenin D is a cucurbitane-type triterpene . It is isolated from the fruits of Momordica charantia . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . It also exhibits inhibition effect against human cancer cell lines .


Molecular Structure Analysis

Karavilagenin D has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . The structure is classified under terpenoids triterpenes .


Physical And Chemical Properties Analysis

Karavilagenin D is a powder . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Antimalarial Activity : Karavilagenin C derivatives have shown significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These derivatives display IC(50) values comparable to chloroquine, particularly against resistant strains. This suggests potential applications in developing new antimalarial therapies (Ramalhete et al., 2011).

  • Schistosomicidal Activity : Karavilagenin C and its derivatives have been evaluated for their schistosomicidal activity against Schistosoma mansoni adult worms. Natural compounds like balsaminol F and karavilagenin C showed significant activity, suggesting their potential as schistosomicidal agents (Ramalhete et al., 2012).

  • Structural Analysis : Studies have identified and elucidated the structures of new cucurbitane-type triterpenes, including karavilagenins D and E, from the fruit of Momordica charantia. These structural analyses are crucial for understanding the chemical properties and potential therapeutic uses of these compounds (Yoshikawa et al., 2007).

  • Cytotoxicity and Cancer Research : New cucurbitane-type triterpenoids, including karavilagenin F, have been isolated and studied for their cytotoxicity against human cancer cells. Such research contributes to understanding the potential of these compounds in cancer treatment (Zhao et al., 2014).

  • In Vivo Antimalarial Evaluation : In vivo studies of isolated triterpenes and their semi-synthetic derivatives, including karavilagenin C derivatives, have shown enhanced antimalarial activity. This highlights the importance of structure-activity relationships in developing effective antimalarial agents (Silva et al., 2015).

  • Multidrug Resistance Reversal : Triterpenoids from Momordica balsamina, including karavilagenin C derivatives, have been evaluated for their ability to reverse ABCB1-mediated multidrug resistance, which is crucial in cancer therapy (Ramalhete et al., 2016).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapors when handling Karavilagenin D . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJVAMKVNDHSSR-DLGSBZDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Karavilagenin D

Citations

For This Compound
175
Citations
W Li, Z Lin, C Yang, Y Wang, Y Qiao - Biomed Res, 2015 - researchgate.net
Momordica charantia L. is a herbaceous climbing plant in the genus Momordica of family Cucurbi-taceae. It is to study the chemical constituents of Momordica charantia L. leaves and …
Number of citations: 18 www.researchgate.net
J Zhang, Y Huang, T Kikuchi, H Tokuda… - Chemistry & …, 2012 - Wiley Online Library
… Inhibitory effect of compound 1 and karavilagenin D (11) on mouse skin carcinogenesis induced by DMBA and TPA. a) Percentage of mice with papillomas; b) average number of …
Number of citations: 63 onlinelibrary.wiley.com
CR Chen, YW Liao, YH Kuo, JL Hsu… - Natural Product …, 2017 - journals.sagepub.com
… -3β-ol (1) and 3β-hydroxycucurbita-6,23(E),25-trien-5β,19-olide (2), and two known cucurbitane-type triterpenoids, 7β,25-dimethoxycucurbita-5,23(E)-dien-3β-ol (3) and karavilagenin D …
Number of citations: 5 journals.sagepub.com
NK Sah - medicaladvances.ac.in
… Karavilagenin-A and Karavilagenin-D are another cucurbitane type triterpenoids obtained in our studies which are studied together with other triterpenoids but haveyet to be studied for …
Number of citations: 0 www.medicaladvances.ac.in
JC Chen, C Bik-San Lau, JYW Chan, KP Fung… - Planta …, 2015 - thieme-connect.com
… Comparison of 1 H and 13 C NMR data of compound 3 with those of karavilagenin D [26] … The differences lied in that the two olefinic carbon signals at C-23 and C-24 in karavilagenin D …
Number of citations: 36 www.thieme-connect.com
G Nagarani, A Abirami, P Siddhuraju - Food Science and Human Wellness, 2014 - Elsevier
… In addition, Kuguacin J and karavilagenin D which belonged to triterpenoid have been reported for the treatment of carcinogenesis and prostate cancer [7]. However, in Momordica …
Number of citations: 81 www.sciencedirect.com
ZJ Li, JC Chen, YY Deng, NL Song, MY Yu… - Helvetica Chimica …, 2015 - Wiley Online Library
… Comparison of the spectroscopic data of 2 with those of karavilagenin D [21] indicated that … The signal of C(3) was shifted downfield from d(C) 75.2 (d) in karavilagenin D to 85.3 (d) in 2, …
Number of citations: 15 onlinelibrary.wiley.com
S Sur, R Steele, TS Isbell, KN Venkata, ME Rateb… - Cancers, 2021 - mdpi.com
… Other compounds, momordicoside K (MK), and karavilagenin D (KD), were also examined on HNC cell cytotoxicity assay. These, two other compounds required much higher amounts (>…
Number of citations: 6 www.mdpi.com
L Sun, X Zhang, L Dong, C Zhang, P Guo… - Journal of Food …, 2021 - Elsevier
The bitter gourd (Momordica charantia L.) is a world-famous medical vegetable involved in multiple pharmacological activities especially known for its lipid- and glucose-lowering effects…
Number of citations: 19 www.sciencedirect.com
T Akihisa, J Zhang, H Tokuda - Studies in Natural Products Chemistry, 2016 - Elsevier
The Epstein–Barr virus (EBV), a herpes virus latently infecting human B-lymphocytes (Raji cells derived from Burkitt's lymphoma), has been thought to be causative of some human …
Number of citations: 6 www.sciencedirect.com

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